Avasimibe

Descripción general

Descripción

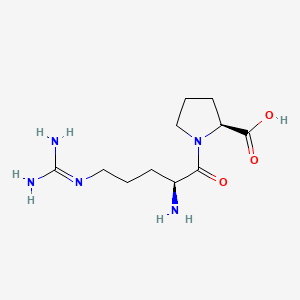

Avasimibe is an orally active acyl coenzyme A-cholesterol acyltransferase (ACAT) inhibitor . It was developed with the aim of improving the bioavailability of ACAT inhibitors and has solution stability even at acidic pH . It has been used as a medicine for atherosclerosis due to its excellent and safe anti-inflammatory effects in humans .

Chemical Reactions Analysis

This compound is known to interact with several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19 . It acts as a potent activator of the pregnane X receptor, consequently inducing CYP3A4 and P-glycoprotein .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 501.72 . It is stable if stored as directed and should be protected from light and heat .

Aplicaciones Científicas De Investigación

Tratamiento del cáncer de próstata

Avasimibe se ha identificado como un fármaco prometedor para terapias anticancerígenas, particularmente en el tratamiento del cáncer de próstata. Los estudios han demostrado que puede suprimir la proliferación y metástasis tumoral al afectar la vía de señalización E2F-1. Esto incluye la inducción del arresto en la fase G1 y la alteración de la expresión de proteínas relacionadas con el ciclo celular como CDK2/4/6, Ciclina D1 y Ciclina A1+A2, así como proteínas relacionadas con la EMT .

Terapia de Glioblastoma

En el contexto del glioblastoma, un tumor cerebral primario letal, this compound ha demostrado efectos anticancerígenos al inducir la apoptosis celular y el arresto del ciclo celular. Se ha demostrado que inhibe la proliferación de células de glioblastoma, disminuye la síntesis de ADN e inhibe la formación de colonias. Además, el tratamiento con this compound ha llevado a un aumento de las tasas de apoptosis, una disminución del potencial de la membrana mitocondrial e inducción de la actividad de la caspasa-3/7 .

Inhibición de la esterificación del colesterol

This compound actúa como un inhibidor de la acil-coenzima A: colesterol aciltransferasa-1 (ACAT-1), que es una enzima clave en el proceso de esterificación del colesterol. Esta inhibición es crucial no solo por sus propiedades anticancerígenas, sino también por su uso potencial en el tratamiento de la aterosclerosis .

Regulación del ciclo celular

Se ha encontrado que el compuesto afecta la regulación del ciclo celular al suprimir la expresión de CDK2, ciclina E1, CDK4, ciclina D, CDK1, ciclina B1, Aurora A y PLK1. Por el contrario, induce la expresión de p53, p21, p27 y GADD45A, que son críticas para el control del ciclo celular y la apoptosis .

Apoptosis dependiente de las mitocondrias

This compound induce la apoptosis dependiente de las mitocondrias en las células cancerosas. Este proceso se asocia con el arresto del ciclo celular en la fase G0/G1 y la fase G2/M mediante la regulación de la vía p53/p21, p53/GADD45A y las vías de señalización Aurora A/PLK1 .

Inmunoterapia tumoral

Hay evidencia que sugiere que this compound puede usarse para la inmunoterapia tumoral para promover efectos antitumorales al mejorar la señalización y la actividad de las células T. Esto abre nuevas vías para su aplicación en estrategias inmunoterapéuticas .

Enfermedad vascular periférica

Si bien no está directamente relacionado con sus propiedades anticancerígenas, this compound se ha investigado para su uso en el tratamiento de la enfermedad vascular periférica. Esto indica su versatilidad potencial para abordar diversos problemas de salud relacionados con los vasos .

Desarrollo y reutilización de fármacos

Los diversos mecanismos de acción de this compound y sus efectos sobre los procesos celulares lo convierten en un candidato para el desarrollo y la reutilización de fármacos. Su capacidad para interactuar con múltiples vías sugiere que podría ser eficaz contra varios tipos de enfermedades más allá de sus aplicaciones actuales .

Mecanismo De Acción

Target of Action

Avasimibe primarily targets the enzymes sterol O-acyltransferases (SOAT1 and SOAT2, also known as ACAT1 and ACAT2) . These enzymes play a crucial role in the metabolism and catabolism of cholesterol . ACAT1 has been found to be widely involved in tumor initiation and progression .

Mode of Action

This compound is a potent inhibitor of ACAT1 . It inhibits the conversion of excessive cholesterol to less toxic cholesteryl esters . This compound is also a potent activator of the pregnane X receptor, an indirect inducer of CYP3A4 and P-glycoprotein, and a potent inhibitor of several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19 .

Biochemical Pathways

This compound affects multiple biochemical pathways. It suppresses the expression of CDK2, cyclin E1, CDK4, cyclin D, CDK1, cyclin B1, Aurora A, and PLK1, while inducing the expression of p53, p21, p27, and GADD45A . This results in the induction of mitochondria-dependent apoptosis in glioblastoma cells, associated with arresting the cell cycle at G0/G1 phase and G2/M phase by regulating the p53/p21 pathway, p53/GADD45A, and Aurora A/PLK1 signaling pathways .

Pharmacokinetics

This compound is metabolized in the liver, primarily by the CYP3A4 and 2C9 enzymes . The elimination half-life of this compound is between 15 and 24 hours . The compound is predominantly excreted in feces, with less than 2% excreted in urine . This compound is better absorbed when taken with food, especially with a high-fat meal, as reflected by increases in its peak serum concentration and area under the curve (AUC) .

Result of Action

This compound has been shown to have anticancer effects. It dose-dependently inhibits the proliferation of certain cancer cells, decreases DNA synthesis, and inhibits the colony formation of tumor cells . It also dose-dependently increases the apoptotic rate of tumor cells, decreases the mitochondrial membrane potential, induces the activity of caspase-3/7, and increases the protein expression of cleaved caspase-9, cleaved PARP, and Bax .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound is enhanced when taken with food, particularly a high-fat meal . .

Safety and Hazards

Propiedades

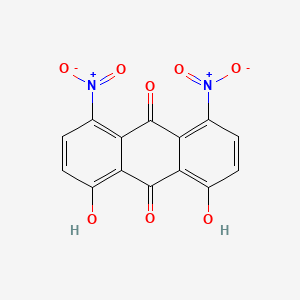

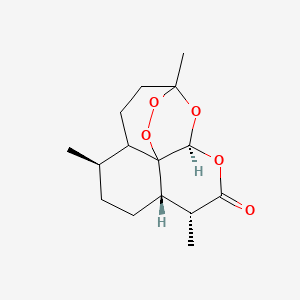

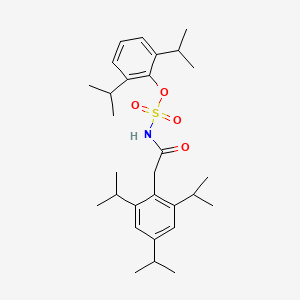

IUPAC Name |

[2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQXTEKSNBVPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168117 | |

| Record name | Avasimibe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166518-60-1 | |

| Record name | Avasimibe | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166518-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avasimibe [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166518601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avasimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avasimibe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVASIMIBE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LQ20T5RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.